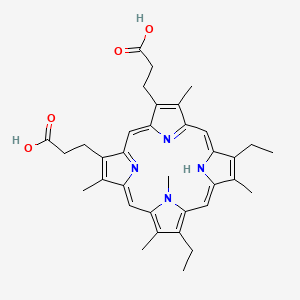

N-methyl mesoporphyrin IX

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N4O4/c1-8-22-18(3)26-14-27-19(4)24(10-12-34(40)41)29(36-27)15-30-25(11-13-35(42)43)20(5)28(38-30)16-33-23(9-2)21(6)32(39(33)7)17-31(22)37-26/h14-17,37H,8-13H2,1-7H3,(H,40,41)(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODZICXILWCPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5C)C=C1N2)C)CC)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349630 | |

| Record name | N-methyl mesoporphyrin IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142234-85-3 | |

| Record name | N-methyl mesoporphyrin IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21H,23H-porphine-2,18-dipropanoic acid, 8,13-diethyl-3,7,12,17,23-pentamethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of N-methyl mesoporphyrin IX?

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of N-methyl mesoporphyrin IX (NMM), a versatile porphyrin derivative with significant applications in molecular biology and diagnostics. We will delve into its chemical structure, key quantitative data, and detailed experimental protocols for its primary uses.

Core Chemical Structure and Properties

This compound is a synthetic, water-soluble, and non-symmetric porphyrin. Its structure is characterized by a central porphine (B87208) core with four pyrrole (B145914) rings, where one of the pyrrole nitrogens is methylated. This N-methylation induces a significant non-planar distortion in the macrocycle, a key feature influencing its biological activity and spectroscopic properties.[1] NMM exists as a mixture of four regioisomers, depending on which of the four core nitrogen atoms is methylated.[1][2]

IUPAC Name: 8,13-diethyl-3,7,12,17,23-pentamethyl-21H,23H-porphine-2,18-dipropanoic acid.[3]

SMILES String: CC1=C2/C=C(\C(C)=C(CC)/N2C)/C=C3/C(C)=C(CCC(=O)O)/C(=N/3)/C=C4/C(C)=C(CCC(=O)O)/C(=N/4)/C=C(C(C)=C1CC)/N (This is a representative SMILES for one of the isomers).

The chemical structure of this compound is depicted below:

Figure 1: Chemical Structure of one of the regioisomers of this compound.

Quantitative Data Summary

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₃₅H₄₀N₄O₄ | [3] |

| Molecular Weight | 580.73 g/mol | [3] |

| CAS Number | 142234-85-3 | [3] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in water (mM range), DMF, and DMSO | [1] |

| Excitation Maximum (λex) | ~399 nm | [4] |

| Emission Maximum (λem) | ~610-614 nm | [1] |

| Fluorescence Lifetime (in presence of parallel GQs) | 6–8 ns | [1][5] |

| Fluorescence Quantum Yield (in G4/NMM complex) | 0.64 | [6] |

| Binding Affinity (Ka) for cMyc parallel GQ | ~1 x 10⁷ M⁻¹ | [1] |

| Binding Affinity (Ka) for human telomeric DNA (Tel22) | ~1.0 × 10⁵ M⁻¹ | [7] |

| Inhibition Constant (Kiapp) for wild-type ferrochelatase | 3 nM (for N-methylprotoporphyrin) | [3][8] |

Key Biological Interactions and Signaling Pathways

This compound is primarily known for two key biological interactions: the inhibition of the enzyme ferrochelatase and its highly selective binding to G-quadruplex DNA structures.

Ferrochelatase is the terminal enzyme in the heme biosynthetic pathway, responsible for inserting ferrous iron (Fe²⁺) into protoporphyrin IX to form heme. NMM acts as a potent competitive inhibitor of this enzyme.[1] The non-planar structure of NMM mimics the transition state of the porphyrin substrate during catalysis, leading to tight binding in the active site and subsequent inhibition of heme synthesis.[1]

Caption: Inhibition of Heme Synthesis by this compound.

This compound exhibits remarkable selectivity for G-quadruplex (GQ) DNA structures over other nucleic acid forms like single-stranded or double-stranded DNA.[4][8] G-quadruplexes are four-stranded structures formed in guanine-rich sequences of DNA. Upon binding to parallel G-quadruplexes, NMM's fluorescence, which is weak in aqueous solution, is significantly enhanced.[1] This "light-up" property makes it an excellent probe for detecting and studying these structures. The binding is primarily driven by π-π stacking between the porphyrin macrocycle and the terminal G-tetrad of the G-quadruplex.[7]

Caption: "Light-Up" Fluorescence Mechanism of NMM upon G-Quadruplex Binding.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

This compound can be synthesized through the methylation of mesoporphyrin IX.[1] A general procedure involves dissolving mesoporphyrin IX in a suitable solvent and treating it with a methylating agent. The resulting product is a mixture of four regioisomers which can be challenging to separate.[1][2] For most applications, the mixture of isomers is used.

This protocol describes the use of NMM as a fluorescent probe to detect the presence of G-quadruplex DNA.

Materials:

-

This compound (NMM) stock solution (e.g., 1 mM in DMSO or water).

-

DNA sample suspected of forming G-quadruplexes.

-

Control DNA (e.g., single-stranded or double-stranded DNA).

-

Assay buffer (e.g., a potassium-containing buffer to stabilize G-quadruplexes).

-

Fluorometer.

Procedure:

-

Prepare the DNA samples in the assay buffer at the desired concentration. It is recommended to anneal the DNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature to facilitate G-quadruplex formation.

-

In a fluorescence cuvette or a microplate, add the DNA sample.

-

Add NMM to a final concentration of typically 1 µM.

-

Incubate the mixture at room temperature for a specified time to allow for binding.

-

Measure the fluorescence emission spectrum from 550 to 700 nm with an excitation wavelength of 399 nm.[4]

-

A significant increase in fluorescence intensity at approximately 610 nm, compared to the control DNA, indicates the presence of G-quadruplex structures.

NMM can also be employed as a fluorescent probe to monitor the aggregation of amyloid-β (Aβ) peptides, which is a hallmark of Alzheimer's disease.[9]

Materials:

-

This compound (NMM) stock solution.

-

Monomeric Amyloid-β (e.g., Aβ40 or Aβ42) peptide solution.

-

Incubation buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Fluorometer.

Procedure for ex situ monitoring:

-

Incubate the Aβ peptide solution (e.g., 50 µM) at 37°C for a desired period (e.g., up to 7 days) to allow for fibrillation.[4]

-

At various time points, take aliquots of the incubated Aβ solution.

-

Add NMM to the aliquots to a final concentration of 1 µM.[4]

-

Measure the fluorescence spectrum (excitation at 399 nm, emission from 550-700 nm).[4]

-

An increase in fluorescence intensity over time indicates the progression of Aβ fibrillation.

Procedure for in situ inhibition and monitoring:

-

Co-incubate Aβ peptide (e.g., 50 µM) with NMM (e.g., 10 µM) at 37°C.[4]

-

Before fluorescence measurement, add additional NMM to maintain a constant concentration for detection (e.g., 1 µM).[4]

-

Measure the fluorescence as described above to monitor the effect of NMM on the fibrillation process.

References

- 1. This compound as a highly selective light-up probe for G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N‐methylmesoporphyrin IX fluorescence as a reporter of strand orientation in guanine quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Label-free fluorescent aptasensor for chloramphenicol based on hybridization chain reaction amplification and G-quadruplex/ N -methyl mesoporphyrin IX ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00572G [pubs.rsc.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound as an Effective Probe for Monitoring Alzheimer's Disease β-Amyloid Aggregation in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of N-methyl Mesoporphyrin IX for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N-methyl mesoporphyrin IX (NMM), a critical tool for researchers in various fields, including cancer biology and drug discovery. NMM's significance stems from its role as a potent inhibitor of ferrochelatase, a key enzyme in the heme biosynthesis pathway, and its utility as a selective fluorescent probe for G-quadruplex DNA structures.[1][2][3] This document outlines detailed methodologies for the preparation of high-purity NMM suitable for laboratory use.

Overview and Physicochemical Properties

This compound is a synthetic, water-soluble, and non-symmetric porphyrin.[1][2][3] It is structurally an analogue of protoporphyrin IX, with a methyl group on one of the four core nitrogen atoms.[1] This methylation results in a non-planar conformation of the porphyrin macrocycle.[1] NMM is typically synthesized through the methylation of mesoporphyrin IX (MPIX).[1] The synthesis results in a mixture of four distinct regioisomers, which are challenging to separate.[1] For most laboratory applications, NMM is used as this isomeric mixture.

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₅H₄₀N₄O₄ | [4][5] |

| Molecular Weight | 580.72 g/mol | [4][5] |

| CAS Number | 142234-85-3 | [4][5] |

| Appearance | Dark-colored solid | [6] |

| Solubility | Water-soluble | [1][2][3] |

| Storage Conditions | Store at -20°C, protected from light | [4] |

Synthesis of this compound

The synthesis of NMM is achieved through the N-methylation of mesoporphyrin IX. While various general methods for porphyrin synthesis exist, a common approach for N-methylation involves the use of a suitable methylating agent.

Experimental Protocol: Methylation of Mesoporphyrin IX

This protocol is a generalized procedure based on common organic synthesis techniques for N-alkylation of porphyrins. Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Materials:

-

Mesoporphyrin IX (MPIX)

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM))

-

Inert gas (e.g., argon or nitrogen)

-

Base (e.g., potassium carbonate, sodium hydride) - optional, depending on the chosen methylating agent and reaction conditions.

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve mesoporphyrin IX in the chosen anhydrous solvent.

-

Addition of Reagents: Add the methylating agent to the solution. The molar ratio of the methylating agent to MPIX should be carefully controlled to favor mono-methylation. An excess of the methylating agent may lead to the formation of di-methylated products. If a base is required, it should be added cautiously to the reaction mixture.

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or UV-Vis spectroscopy. The appearance of a new spot on the TLC plate or a shift in the Soret band in the UV-Vis spectrum indicates the formation of NMM.

-

Quenching: Once the reaction is complete, quench any remaining methylating agent by adding a suitable reagent (e.g., a small amount of water or a dilute aqueous solution of sodium thiosulfate (B1220275) for methyl iodide).

-

Work-up: Extract the product into an organic solvent. Wash the organic layer with water and brine to remove any water-soluble impurities. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate) and filter.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting material, byproducts, and any residual reagents. Chromatography is the most effective method for this purpose.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica (B1680970) gel (for column chromatography)

-

Eluent system (e.g., a gradient of methanol (B129727) in dichloromethane or other suitable solvent mixtures)

Procedure:

-

Column Packing: Prepare a silica gel column using the chosen eluent system.

-

Sample Loading: Dissolve the crude NMM in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased to separate the components. The different colored bands corresponding to the starting material, the product (NMM), and any byproducts will move down the column at different rates.

-

Fraction Collection: Collect the fractions containing the desired product. The progress of the separation can be monitored by TLC analysis of the collected fractions.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

For higher purity, a final purification step using reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed.

Characterization of this compound

The identity and purity of the synthesized NMM should be confirmed using various analytical techniques.

Table 2: Analytical Characterization Data for this compound

| Technique | Expected Results | Reference |

| UV-Vis Spectroscopy | Soret band around 379 nm and weaker Q-bands in the 500-650 nm region. | [1] |

| ¹H NMR Spectroscopy | Characteristic shifts for the porphyrin macrocycle protons and a distinct upfield signal for the N-methyl protons. | [7] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of NMM (m/z ≈ 580.72). | [7] |

| RP-HPLC | A major peak indicating high purity (e.g., >99%). | [7] |

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the synthesis and purification workflow for NMM and its inhibitory effect on the heme biosynthesis pathway.

Caption: A streamlined workflow for the synthesis and purification of NMM.

Caption: NMM inhibits the ferrochelatase-catalyzed insertion of iron into protoporphyrin IX.

References

- 1. This compound as a highly selective light-up probe for G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a highly selective light-up probe for G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. worldscientific.com [worldscientific.com]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. scbt.com [scbt.com]

- 6. santaisci.com [santaisci.com]

- 7. medchemexpress.com [medchemexpress.com]

The Discovery of N-methyl Mesoporphyrin IX as a G-Quadruplex Ligand: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methyl mesoporphyrin IX (NMM), a non-symmetric, water-soluble porphyrin, has emerged as a pivotal tool in the study of G-quadruplex (GQ) DNA.[1][2][3][4][5] Initially identified as a potent inhibitor of ferrochelatase, the terminal enzyme in the heme biosynthetic pathway, its journey into the realm of nucleic acid recognition began with the characterization of NMM-selective DNA aptamers, which revealed a significant potential to form G-quadruplex structures.[6] This serendipitous discovery unveiled NMM's remarkable and unparalleled selectivity for G-quadruplex DNA over duplex DNA, establishing it as a foundational ligand for GQ research.[1][2][7] This technical guide provides an in-depth exploration of the discovery, biophysical characterization, and experimental methodologies central to understanding the interaction between NMM and G-quadruplexes. It aims to serve as a comprehensive resource for researchers leveraging this interaction for therapeutic and diagnostic development.

The Discovery Trajectory: From Enzyme Inhibitor to G-Quadruplex Ligand

The pathway to identifying this compound as a G-quadruplex binder was not direct. Its initial recognition was as a strong inhibitor of ferrochelatase, the enzyme responsible for inserting Fe²⁺ into protoporphyrin IX.[1] Subsequent research focused on developing nucleic acid aptamers with high specificity for NMM using the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) method.[1] The resulting aptamers were G-rich and showed a propensity to form G-quadruplex structures, leading to the hypothesis that the G-quadruplex itself was the binding motif for NMM.[6] This was a critical conceptual leap, shifting the focus of NMM research towards its potential as a nucleic acid ligand. Further studies confirmed this hypothesis, demonstrating NMM's high selectivity for G-quadruplexes over other nucleic acid forms like single-stranded and double-stranded DNA.[6][8]

dot

Biophysical Characterization of the NMM-GQ Interaction

The interaction between NMM and G-quadruplexes has been extensively studied using a variety of biophysical techniques. A key finding is NMM's preference for parallel G-quadruplex topologies over hybrid or antiparallel folds.[7][9] Upon binding, NMM exhibits a significant "light-up" fluorescence enhancement, making it a valuable turn-on probe for detecting these structures.[1][2][3][4][10] This fluorescence increase is attributed to the protection of NMM from solvent quenching upon binding to the G-quadruplex.[10] X-ray crystallography has provided atomic-level insights, revealing that NMM stacks onto the terminal G-tetrad of the parallel quadruplex. The out-of-plane N-methyl group fits into the central channel of the parallel G-quadruplex core, a steric arrangement that cannot be accommodated by duplex DNA or antiparallel G-quadruplexes, thus explaining its remarkable selectivity.[7][11]

Quantitative Binding Data

The affinity of NMM for various G-quadruplex structures has been quantified by multiple research groups. The following tables summarize the reported binding constants.

Table 1: Dissociation Constants (KD) for NMM-GQ Interactions

| G-Quadruplex Sequence/Name | Topology | Technique | KD (nM) | Reference |

| Parallel G4s (various) | Parallel | SPR | ~100 | [9] |

| Hybrid G4s (various) | Hybrid | SPR | 5,000 - 10,000 | [9] |

| Antiparallel G4s (various) | Antiparallel | SPR | ~100,000 | [9] |

Table 2: Association Constants (Ka) for NMM-GQ Interactions

| G-Quadruplex Sequence/Name | Topology | Technique | Ka (M-1) | Reference |

| Tel22 (Human Telomeric) | Parallel | FRET, UV-Vis | ~1.0 x 105 | [6][12] |

| G4T4G4 | Antiparallel/Mixed-Hybrid | Fluorescence Titration | (1.26 ± 0.07) x 107 | [8] |

| VEGF promoter G4 | Parallel | Fluorescence Titration | (1.1 ± 0.1) x 106 | [8] |

| Nm1 (aptamer) | (proposed stem-loop) | Not specified | 1.3 x 106 | [1][10] |

| Nm2 (aptamer) | (proposed GQ) | Not specified | 0.08 x 106 | [1][10] |

| SLC (SLC2A1 promoter) | Hybrid LH/RH | Not specified | 15 x 106 | [13][14] |

Biological Implications: Targeting G-Quadruplexes in Disease

The presence of G-quadruplex forming sequences in critical genomic regions, such as telomeres and the promoter regions of oncogenes like c-MYC, makes them attractive targets for anticancer drug development.[15] The stabilization of these structures by small molecule ligands can interfere with key cellular processes. For instance, stabilizing G-quadruplexes in telomeres can inhibit the activity of telomerase, an enzyme overexpressed in the majority of cancer cells.[9] Similarly, stabilizing a G-quadruplex in the promoter region of an oncogene can suppress its transcription, leading to reduced levels of the oncoprotein. NMM, with its high affinity and selectivity, serves as a model compound for the design of therapeutic agents that function through G-quadruplex stabilization.

dot

Detailed Experimental Protocols

A variety of biophysical and biochemical assays are employed to characterize the interaction between NMM and G-quadruplexes. Below are detailed methodologies for key experiments.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

FRET is a powerful technique to assess the stabilization of G-quadruplex structures by ligands.[15][16][17][18] The assay utilizes a DNA oligonucleotide capable of forming a G-quadruplex, labeled at its 5' and 3' ends with a donor and acceptor fluorophore pair (e.g., FAM and TAMRA). In the unfolded state, the fluorophores are far apart, resulting in high donor fluorescence. Upon folding into a G-quadruplex, the ends are brought into proximity, leading to efficient FRET and quenching of the donor fluorescence. A ligand that stabilizes the G-quadruplex will increase its melting temperature (Tm).

Methodology:

-

Oligonucleotide Preparation: A dual-labeled G-quadruplex forming oligonucleotide is synthesized and purified.

-

Sample Preparation: Prepare samples in a suitable buffer (e.g., 10 mM lithium cacodylate, pH 7.4) containing a G-quadruplex stabilizing cation (e.g., 100 mM KCl). Samples should contain the labeled oligonucleotide (e.g., 0.2 µM) in the absence and presence of varying concentrations of NMM.

-

Thermal Denaturation: Place the samples in a real-time PCR instrument or a fluorometer with a temperature controller.

-

Data Acquisition: Heat the samples from a low temperature (e.g., 25 °C) to a high temperature (e.g., 95 °C) in small increments, holding at each temperature to allow for equilibration. Record the donor fluorescence at each temperature point.

-

Data Analysis: Plot the normalized fluorescence versus temperature. The melting temperature (Tm) is determined from the midpoint of the transition in the melting curve. The change in melting temperature (ΔTm) in the presence of NMM indicates the degree of stabilization.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of binding between a ligand and an immobilized analyte.[9][19][20] It provides real-time data on association (kon) and dissociation (koff) rates, from which the dissociation constant (KD) can be calculated.

Methodology:

-

Chip Preparation: A biotinylated G-quadruplex forming oligonucleotide is immobilized on a streptavidin-coated SPR sensor chip.

-

Ligand Preparation: Prepare a series of dilutions of NMM in running buffer (e.g., a potassium-containing buffer to maintain G-quadruplex structure).

-

Binding Analysis:

-

Inject the running buffer over the sensor surface to establish a stable baseline.

-

Inject the lowest concentration of NMM and monitor the change in the SPR signal (response units, RU) over time (association phase).

-

Switch back to running buffer and monitor the decrease in RU as NMM dissociates (dissociation phase).

-

Repeat the injection and dissociation steps for each concentration of NMM.

-

Between each NMM injection, regenerate the sensor surface if necessary using a suitable regeneration solution to remove all bound ligand.

-

-

Data Analysis: The resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[21][22][23][24]

Methodology:

-

Sample Preparation: Prepare the G-quadruplex DNA solution and the NMM solution in the same buffer to minimize heats of dilution. The G-quadruplex solution is placed in the sample cell of the calorimeter, and the NMM solution is loaded into the injection syringe.

-

Titration: A series of small aliquots of the NMM solution are injected into the G-quadruplex solution at constant temperature. The heat released or absorbed upon each injection is measured.

-

Data Acquisition: The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Data Analysis: The area under each peak is integrated to determine the heat change per injection. This is plotted against the molar ratio of NMM to G-quadruplex. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters: Ka, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Polymerase Stop Assay

This assay is based on the principle that the formation of a stable G-quadruplex structure on a DNA template can act as a roadblock to a DNA polymerase, causing the polymerase to pause or stop.[25][26][27][28][29] A ligand that stabilizes the G-quadruplex will enhance this polymerase arrest.

Methodology:

-

Template and Primer Design: Design a DNA template containing a G-quadruplex forming sequence and a fluorescently or radioactively labeled primer that anneals upstream of this sequence.

-

Reaction Mixture: Prepare reaction mixtures containing the template-primer duplex, dNTPs, DNA polymerase (e.g., Taq polymerase), and reaction buffer. Include varying concentrations of NMM in the test reactions.

-

Polymerase Extension: Initiate the reaction by adding the DNA polymerase and incubate at a suitable temperature to allow for primer extension.

-

Product Analysis: Stop the reaction and analyze the DNA products by denaturing polyacrylamide gel electrophoresis.

-

Data Analysis: Visualize the labeled DNA fragments. An increase in the intensity of the band corresponding to the polymerase stopping at the G-quadruplex site in the presence of NMM indicates stabilization of the G-quadruplex structure.

Conclusion

The discovery of this compound as a selective G-quadruplex ligand has been a significant milestone in the field of nucleic acid research. Its unique properties, particularly its preference for parallel G-quadruplex topologies and its "light-up" fluorescence upon binding, have made it an indispensable tool for the detection and characterization of these non-canonical DNA structures. The detailed understanding of its binding mode and the robust experimental methodologies developed to study its interaction provide a solid foundation for the rational design of new G-quadruplex ligands with therapeutic potential. As research into the biological roles of G-quadruplexes continues to expand, NMM will undoubtedly remain a central molecule for elucidating their function and for developing novel strategies to target them in disease.

References

- 1. This compound as a highly selective light-up probe for G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worldscientific.com [worldscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound as a highly selective light-up probe for G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. worldscientific.com [worldscientific.com]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N‐methylmesoporphyrin IX fluorescence as a reporter of strand orientation in guanine quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Surface plasmon resonance study of the interaction of N -methyl mesoporphyrin IX with G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP06321H [pubs.rsc.org]

- 10. worldscientific.com [worldscientific.com]

- 11. rcsb.org [rcsb.org]

- 12. [PDF] Interaction of human telomeric DNA with this compound | Semantic Scholar [semanticscholar.org]

- 13. Interaction of N-methylmesoporphyrin IX with a hybrid left-/right-handed G-quadruplex motif from the promoter of the SLC2A1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interaction of N-methylmesoporphyrin IX with a hybrid left-/right-handed G-quadruplex motif from the promoter of the SLC2A1 gene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. experts.azregents.edu [experts.azregents.edu]

- 16. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]

- 17. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Surface plasmon resonance study of the interaction of this compound with G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry. | Semantic Scholar [semanticscholar.org]

- 22. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ibn.idsi.md [ibn.idsi.md]

- 25. academic.oup.com [academic.oup.com]

- 26. A DNA polymerase stop assay for G-quadruplex-interactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A DNA polymerase stop assay for G-quadruplex-interactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds | Springer Nature Experiments [experiments.springernature.com]

- 29. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Light-Up Mechanism: A Technical Guide to N-Methylmesoporphyrin IX Fluorescence upon G-Quadruplex Binding

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the fluorescence activation of N-methylmesoporphyrin IX (NMM) upon its interaction with G-quadruplex (GQ) DNA. Understanding this mechanism is pivotal for the development of novel therapeutics targeting these unique nucleic acid secondary structures and for the design of sensitive probes for their detection and characterization. This document provides a comprehensive overview of the binding mechanism, quantitative data on the fluorescence response, detailed experimental protocols, and visual representations of the key processes.

The Core Mechanism: From Quenched to Fluorescent

N-methylmesoporphyrin IX is an anionic porphyrin that exhibits weak fluorescence in aqueous solutions.[1][2] This low quantum yield is primarily due to dynamic quenching by water molecules.[1] Upon binding to G-quadruplex structures, NMM experiences a significant enhancement in its fluorescence intensity, a phenomenon often referred to as a "light-up" or "turn-on" response.[2][3] This fluorescence activation is attributed to the protection of the NMM molecule from the solvent environment upon its association with the GQ.[2]

The binding of NMM to GQs, particularly those with a parallel topology, is highly selective.[4][5] This interaction is thought to involve π-π stacking between the porphyrin macrocycle and the terminal G-quartet of the GQ structure.[6] This binding mode restricts the conformational flexibility of NMM and shields it from water-mediated quenching, leading to a dramatic increase in its fluorescence lifetime and quantum yield.[1][2] Consequently, NMM serves as a valuable tool to selectively detect and characterize G-quadruplex structures amidst a background of other nucleic acid forms like duplex DNA, for which it shows negligible fluorescence change.[1][5]

Quantitative Analysis of NMM-GQ Interaction

The fluorescence response of NMM is highly dependent on the topology of the G-quadruplex it binds to. Parallel-stranded GQs generally induce the most significant fluorescence enhancement, followed by hybrid topologies, while antiparallel structures elicit a much weaker response.[1][5] This differential response allows for the discrimination between various GQ conformations.

Fluorescence Enhancement and Lifetime Data

| G-Quadruplex Topology | Target Sequence (Example) | Fluorescence Enhancement (Fold Increase) | Fluorescence Lifetime (ns) |

| Parallel | c-Myc, VEGF, G4 | ~60-fold[1][5] | Single long lifetime (6–8 ns)[1][2] |

| Hybrid | Tel22, cKit1 | ~40-fold[1][5] | Two lifetimes (5–7 ns and 1–2 ns)[1][2] |

| Antiparallel | TBA, Tel22 (in Na+) | < 10-fold[1][5] | Two lifetimes (5–7 ns and 1–2 ns)[1][2] |

Binding Affinity Data

The binding affinity (dissociation constant, Kd) of NMM for G-quadruplexes also varies with the topology, with a stronger affinity generally observed for parallel structures.

| G-Quadruplex Topology | Target Sequence (Example) | Dissociation Constant (Kd) |

| Parallel | Various | ~100 nM[4] |

| Hybrid | Tel22 | ~5–10 μM[4] |

| Antiparallel | TBA | Weak interaction[4] |

Visualizing the Mechanism and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Detailed Experimental Protocols

Reproducible and accurate data are paramount in scientific research. The following section provides detailed methodologies for key experiments used to characterize the NMM-GQ interaction.

Protocol 1: Fluorescence Titration to Determine Binding Affinity (Kd)

Objective: To determine the dissociation constant (Kd) for the binding of NMM to a G-quadruplex forming oligonucleotide.

Materials:

-

N-methylmesoporphyrin IX (NMM) stock solution (e.g., 1 mM in DMSO or water)

-

G-quadruplex forming oligonucleotide, purified (e.g., 100 µM stock in nuclease-free water)

-

Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5)

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvette

Procedure:

-

Oligonucleotide Annealing: To pre-form the G-quadruplex structure, dilute the oligonucleotide stock to a suitable concentration (e.g., 10 µM) in the assay buffer. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature overnight.

-

Sample Preparation: Prepare a solution of NMM at a fixed concentration (e.g., 1 µM) in the assay buffer in a quartz cuvette.

-

Initial Measurement: Record the initial fluorescence spectrum of the NMM solution. Use an excitation wavelength of ~399 nm and record the emission spectrum from 550 nm to 700 nm. The emission maximum for NMM bound to GQ is typically around 610 nm.[2]

-

Titration: Make successive additions of the pre-formed G-quadruplex DNA solution to the NMM solution in the cuvette. After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

-

Data Collection: Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of NMM binding.

Data Analysis:

-

Correct the fluorescence intensity at the emission maximum for dilution at each titration point.

-

Plot the change in fluorescence intensity (ΔF = F - F₀) as a function of the G-quadruplex DNA concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to calculate the dissociation constant (Kd).

Protocol 2: Job Plot Analysis for Stoichiometry Determination

Objective: To determine the binding stoichiometry of the NMM-GQ complex.

Materials:

-

Equimolar stock solutions of NMM and the pre-formed G-quadruplex.

-

Assay buffer.

-

Fluorometer.

Procedure:

-

Prepare a series of solutions with a constant total molar concentration of NMM and GQ, but with varying mole fractions of each component (from 0 to 1).

-

For each solution, measure the fluorescence intensity at the emission maximum.

-

Plot the fluorescence intensity as a function of the mole fraction of the G-quadruplex. The mole fraction at which the maximum fluorescence is observed corresponds to the stoichiometry of the complex.

Protocol 3: Fluorescence Lifetime Measurement

Objective: To measure the fluorescence lifetime of NMM in the presence and absence of G-quadruplex DNA.

Materials:

-

NMM solution.

-

Pre-formed G-quadruplex solution.

-

Assay buffer.

-

Time-correlated single-photon counting (TCSPC) system or a frequency-domain fluorometer.

Procedure:

-

Prepare samples of NMM alone and NMM in the presence of a saturating concentration of the G-quadruplex in the assay buffer.

-

Measure the fluorescence decay of each sample using the TCSPC system.

-

Analyze the decay curves by fitting them to exponential decay models to determine the fluorescence lifetime(s).

Protocol 4: Circular Dichroism (CD) Spectroscopy

Objective: To characterize the conformational changes of the G-quadruplex DNA upon NMM binding.

Materials:

-

NMM solution.

-

Pre-formed G-quadruplex solution.

-

Assay buffer.

-

CD spectropolarimeter.

Procedure:

-

Record the CD spectrum of the G-quadruplex DNA alone in the assay buffer from approximately 220 nm to 320 nm.

-

Titrate the G-quadruplex solution with increasing concentrations of NMM.

-

Record the CD spectrum after each addition of NMM.

-

Analyze the changes in the CD spectrum to infer any conformational changes in the G-quadruplex structure induced by NMM binding. Parallel GQs typically show a positive peak around 260 nm and a negative peak around 240 nm.

Conclusion and Future Directions

The "light-up" fluorescence of NMM upon binding to G-quadruplex DNA provides a powerful and selective tool for the detection and characterization of these important nucleic acid structures. The mechanism, rooted in the protection from solvent quenching, is highly sensitive to the topology of the G-quadruplex, enabling researchers to distinguish between different conformational states. The detailed experimental protocols provided in this guide offer a practical framework for investigating NMM-GQ interactions in the laboratory.

Future research in this area will likely focus on the development of new porphyrin-based probes with enhanced photophysical properties, greater selectivity for specific GQ topologies, and improved cellular uptake for in vivo imaging applications. A deeper understanding of the structural basis for the differential fluorescence response of NMM to various GQ conformations will further aid in the rational design of next-generation GQ-targeted therapeutics and diagnostic agents.

References

- 1. N‐methylmesoporphyrin IX fluorescence as a reporter of strand orientation in guanine quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N-methyl mesoporphyrin IX as a highly selective light-up probe for G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Surface plasmon resonance study of the interaction of N -methyl mesoporphyrin IX with G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP06321H [pubs.rsc.org]

- 5. Protocol for circular dichroism spectral analysis of the thermal stability of CpG-methylated quadruplex structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-methyl mesoporphyrin IX Regioisomers and Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl mesoporphyrin IX (NMM) is a synthetic porphyrin that has garnered significant attention in biochemical and pharmaceutical research. It is structurally analogous to the naturally occurring protoporphyrin IX, the immediate precursor to heme. The introduction of a methyl group onto one of the four nitrogen atoms of the porphyrin core results in a non-planar macrocycle with unique chemical and biological properties. Commercially available NMM is a complex mixture of isomers, a critical consideration for researchers in this field. This technical guide provides a comprehensive overview of the regioisomers and enantiomers of NMM, their biochemical interactions, and relevant experimental methodologies.

The Isomeric Complexity of this compound

This compound is not a single molecular entity but rather a collection of eight distinct isomers. This complexity arises from two sources: regioisomerism and enantiomerism.

Regioisomers: The methyl group can be attached to any of the four pyrrole (B145914) nitrogen atoms (labeled A, B, C, and D) of the mesoporphyrin IX macrocycle. This results in four distinct regioisomers: NA-methyl, NB-methyl, NC-methyl, and ND-methyl mesoporphyrin IX. The separation of these regioisomers is notoriously challenging.[1][2]

Enantiomers: Due to the non-planar, distorted conformation of the porphyrin ring upon N-methylation, each regioisomer is chiral and exists as a pair of enantiomers.[1] The methyl group can be positioned either "up" or "down" relative to the average plane of the porphyrin macrocycle. This results in a total of eight possible stereoisomers (four pairs of enantiomers). The interconversion between enantiomers is energetically hindered, with a high free energy barrier, making them stable at physiological temperatures.[1]

Most commercially available NMM is sold as a mixture of all four regioisomers, and each of those as a racemic mixture of its two enantiomers.[1][3] The difficulty in separating these isomers means that the majority of published research has been conducted using this isomeric mixture.

Biochemical and Biophysical Properties

The primary biological activities of this compound are its potent inhibition of the enzyme ferrochelatase and its selective binding to G-quadruplex DNA structures.

Inhibition of Ferrochelatase

Ferrochelatase is the terminal enzyme in the heme biosynthesis pathway, responsible for inserting ferrous iron (Fe²⁺) into protoporphyrin IX to form heme. NMM acts as a powerful competitive inhibitor of this enzyme.[4] The distorted, non-planar structure of NMM is thought to mimic the transition state of the porphyrin substrate during the enzymatic reaction, leading to tight binding in the active site.[5]

While most studies have utilized the isomeric mixture of NMM, research on the closely related N-alkylprotoporphyrin IX suggests that the position of the alkyl group significantly influences inhibitory potency. Isomers with the alkyl group on the A or B pyrrole rings are substantially more potent inhibitors of ferrochelatase than those with the alkyl group on the C or D rings.[6][7] Although specific data for each NMM regioisomer is scarce, it is reasonable to extrapolate a similar trend. For the analogous N-methylprotoporphyrin IX (NMPP), all four isomers have been reported to exhibit similar potent inhibitory activity against ferrochelatase.[5]

Interaction with G-Quadruplex DNA

This compound is widely recognized as a selective fluorescent probe for G-quadruplex (GQ) DNA structures.[1][8] G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, and they are implicated in the regulation of various cellular processes, including telomere maintenance and oncogene expression.

NMM exhibits a strong binding preference for parallel G-quadruplex conformations over antiparallel or hybrid topologies, as well as duplex DNA.[1][3][9] Upon binding, NMM's fluorescence, which is weak in aqueous solution, is significantly enhanced.[1][10] This "light-up" property makes it a valuable tool for detecting and characterizing G-quadruplex structures. The binding affinity of the NMM isomeric mixture to various parallel G-quadruplexes is in the range of 10⁵ to 10⁷ M⁻¹.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of the this compound isomeric mixture with its primary biological targets. Data for individual regioisomers or enantiomers are largely unavailable due to the challenges in their separation.

| Target Enzyme | Inhibitor | Ki (nM) | Organism/Enzyme Source | Reference(s) |

| Ferrochelatase | N-methylprotoporphyrin IX (isomeric mixture) | ~7 | Purified | [5] |

| Ferrochelatase | N-methylprotoporphyrin (isomeric mixture) | ~3 | Murine, wild-type | [6][11] |

Table 1: Inhibition of Ferrochelatase by N-methylated Porphyrins.

| G-Quadruplex DNA | Conformation | Ka (M-1) | Method | Reference(s) |

| c-Myc promoter | Parallel | ~1 x 107 | Fluorescence Quenching | [1] |

| THM | Parallel | ~5 x 107 | Not specified | [1] |

| VEGF promoter | Parallel | >2 x 106 | Not specified | [1] |

| G4TERT | Parallel | >2 x 106 | Not specified | [1] |

| T4GnT4 (n=4 or 8) | Parallel | ~1.5 x 106 | Fluorescence Titration | [1] |

| G4T4G4 | Antiparallel/Mixed-hybrid | ~1.3 x 107 | Fluorescence Titration | [1] |

| Tel22 | Hybrid to Parallel (induced) | ~1.0 x 105 | FRET Melting Assay | [3][12] |

Table 2: Binding Affinities of this compound (isomeric mixture) to G-Quadruplex DNA.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the methylation of mesoporphyrin IX.[1]

Materials:

-

Mesoporphyrin IX

-

Methylating agent (e.g., methyl iodide or dimethyl sulfate)

-

Anhydrous solvent (e.g., N,N-dimethylformamide or dichloromethane)

-

Base (e.g., potassium carbonate)

General Procedure:

-

Dissolve mesoporphyrin IX in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution.

-

Add the methylating agent dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or UV-visible spectroscopy.

-

Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica (B1680970) gel or alumina. This process yields a mixture of the four regioisomers of this compound.

Separation of this compound Regioisomers

The separation of the four regioisomers of NMM is a significant challenge. A reported method involves the conversion of the propionic acid side chains to their methyl esters, followed by chromatographic separation.[1][13]

General Procedure:

-

Esterification: The mixture of NMM regioisomers is treated with an esterifying agent (e.g., methanol (B129727) in the presence of an acid catalyst) to convert the two propionic acid groups into methyl esters.

-

Chromatographic Separation: The resulting mixture of this compound dimethyl esters is then subjected to high-performance liquid chromatography (HPLC). A reversed-phase C18 column is typically used with a gradient elution system, often involving a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).[14] The separation is challenging, and optimization of the gradient and column conditions is crucial. It has been noted that separating the isomers into two groups (A/B and C/D) is more feasible.[1]

-

Hydrolysis: The separated methyl ester fractions of each regioisomer are then hydrolyzed back to the free acid form using a base (e.g., sodium hydroxide), followed by acidification.

It is important to note that at least one research group has reported a lack of success in reproducing this separation, highlighting its difficulty.[1][2]

Ferrochelatase Activity Assay

This protocol is adapted from established methods for measuring ferrochelatase activity. The assay monitors the enzymatic incorporation of a metal ion (zinc is often used as a substitute for the more labile ferrous iron) into a porphyrin substrate. The formation of the metalloporphyrin product is detected by fluorescence.

Materials:

-

Cell or tissue homogenate containing ferrochelatase

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1% sodium cholate)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1% Triton X-100, 1 mM lauric acid)

-

Substrate 1: Deuteroporphyrin (B1211107) IX (or another suitable porphyrin substrate)

-

Substrate 2: Zinc acetate

-

This compound (inhibitor)

-

Spectrofluorometer

Procedure:

-

Enzyme Preparation: Prepare a cell or mitochondrial lysate by sonication or homogenization in lysis buffer. Centrifuge to remove cellular debris and determine the protein concentration of the supernatant.

-

Reaction Mixture: In a cuvette, combine the assay buffer, zinc acetate, and the cell lysate.

-

Inhibitor Addition (if applicable): For inhibition studies, add varying concentrations of this compound to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding the deuteroporphyrin IX substrate.

-

Measurement: Immediately place the cuvette in a spectrofluorometer and monitor the increase in fluorescence of the zinc-deuteroporphyrin product over time at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the fluorescence versus time plot. For inhibition studies, determine the IC₅₀ or Kᵢ value by plotting the reaction rates against the inhibitor concentration.

Signaling Pathways and Logical Relationships

Heme Biosynthesis Pathway Inhibition

This compound directly impacts the heme biosynthesis pathway by inhibiting its final step. This leads to an accumulation of the substrate, protoporphyrin IX, and a depletion of the product, heme. Heme itself is a critical signaling molecule that regulates its own synthesis through feedback inhibition of the first enzyme in the pathway, ALA synthase.

Caption: Inhibition of the Heme Biosynthesis Pathway by NMM.

G-Quadruplex Stabilization and Potential Telomerase Inhibition

By selectively binding to and stabilizing G-quadruplex structures in telomeric DNA, this compound can interfere with the activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells. The stabilization of the G-quadruplex structure can physically block the access of telomerase to the single-stranded DNA template.

Caption: Logical workflow of NMM-mediated G-quadruplex stabilization.

Conclusion

This compound is a valuable molecular tool with significant potential in cancer research and as a probe for nucleic acid structures. A thorough understanding of its isomeric nature is paramount for the interpretation of experimental results and for the design of future studies. While the isomeric mixture has proven useful, the development of robust methods for the separation of individual regioisomers and enantiomers would undoubtedly open new avenues for research, allowing for a more precise dissection of their structure-activity relationships. This guide provides a foundational understanding for researchers working with this complex and fascinating molecule.

References

- 1. This compound as a highly selective light-up probe for G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interaction of human telomeric DNA with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Ferrochelatase: Mapping the Intersection of Iron and Porphyrin Metabolism in the Mitochondria [frontiersin.org]

- 5. N-Methyl Protoporphyrin IX: An Understudied Porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential inhibition of hepatic ferrochelatase by regioisomers of N-butyl-, N-pentyl-, N-hexyl-, and N-isobutylprotoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound as a highly selective light-up probe for G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academicworks.cuny.edu [academicworks.cuny.edu]

- 10. N‐methylmesoporphyrin IX fluorescence as a reporter of strand orientation in guanine quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Interaction of human telomeric DNA with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

The Role of N-Methylmesoporphyrin (NMM) in the Inhibition of the Heme Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which N-methylmesoporphyrin (NMM) inhibits the heme biosynthesis pathway. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the modulation of heme metabolism. This document details the molecular interactions, kinetic data, experimental methodologies, and cellular consequences of NMM-mediated inhibition.

Introduction to the Heme Biosynthesis Pathway and its Regulation

Heme is a crucial prosthetic group for a multitude of essential proteins, including hemoglobin, myoglobin, and cytochromes, playing a vital role in oxygen transport, energy metabolism, and drug detoxification.[1] The biosynthesis of heme is a highly regulated eight-step enzymatic pathway that occurs in both the mitochondria and the cytoplasm.[2] The final and rate-limiting step of this pathway is the insertion of ferrous iron into protoporphyrin IX to form protoheme, a reaction catalyzed by the enzyme ferrochelatase (FECH).[3][4] Given its critical role, the inhibition of heme synthesis has significant physiological consequences and presents a target for therapeutic intervention.

N-Methylmesoporphyrin (NMM) as a Potent Inhibitor of Ferrochelatase

N-methylmesoporphyrin (NMM), a synthetic analog of the natural substrate protoporphyrin IX, is a powerful and specific inhibitor of ferrochelatase.[5][6][7] It acts as a transition-state analogue, binding tightly to the active site of the enzyme and thereby blocking the catalytic process.[3][5] This inhibition leads to a cellular deficiency in heme and an accumulation of the precursor, protoporphyrin IX.[8][9][10]

The inhibitory potency of NMM is underscored by its low inhibition constants. The apparent inhibition constant (Kiapp) for wild-type murine ferrochelatase is approximately 3 nM.[6][7] This high affinity makes NMM a valuable tool for studying the effects of heme deprivation in various biological systems.

Quantitative Data on NMM Inhibition

The following table summarizes the key quantitative data regarding the inhibition of ferrochelatase by NMM and its analogs.

| Inhibitor | Enzyme Variant | Parameter | Value | Reference |

| N-methylprotoporphyrin (NMPP) | Wild-type murine ferrochelatase | Kiapp | ~3 nM | [6][7] |

| NMPP | P255R mutant murine ferrochelatase | Kiapp | 1 µM | [6][7] |

| NMPP | P255G mutant murine ferrochelatase | Kiapp | 2.3 µM | [6][7] |

| N-methylprotoporphyrin | Not specified | IC50 | ~1 nM | [11] |

| N-methylmesoporphyrin (NMM) | Not specified | Effective Concentration (in Cyanidium caldarium) | 0.3 - 10.0 µM | [8][12] |

Molecular Mechanism of Inhibition

NMM's inhibitory action stems from its structural similarity to protoporphyrin IX, allowing it to fit into the active site of ferrochelatase. However, the presence of a methyl group on one of the pyrrole (B145914) nitrogens prevents the insertion of iron, effectively locking the inhibitor within the enzyme. Structural studies have suggested that the binding of NMM induces a conformational change in an active-site loop of ferrochelatase, further stabilizing the enzyme-inhibitor complex.[5] This two-step binding mechanism, involving an initial rapid binding followed by a slower conformational rearrangement, contributes to the potent inhibitory effect of NMM.[5]

NMM Inhibition of Ferrochelatase

Cellular Consequences of NMM-Mediated Heme Depletion

The inhibition of ferrochelatase by NMM triggers a cascade of cellular events stemming from heme deficiency. These consequences are particularly evident in the mitochondria, the primary site of heme synthesis.

-

Mitochondrial Dysfunction: Heme is an essential component of the electron transport chain complexes, particularly Complex IV (cytochrome c oxidase).[9][13][14] NMM-induced heme depletion leads to defects in Complex IV, resulting in impaired oxidative phosphorylation and decreased mitochondrial respiration.[9][13][14]

-

Oxidative Stress: The disruption of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), causing oxidative stress and potential damage to cellular components.[9][13][14]

-

Altered Mitochondrial Morphology: Cells treated with NMM exhibit changes in mitochondrial morphology, including fragmentation.[9][13][14]

-

Anti-Angiogenic Effects: Heme synthesis has been shown to be crucial for angiogenesis, the formation of new blood vessels. Inhibition of ferrochelatase by NMM has been demonstrated to have anti-angiogenic effects, reducing endothelial cell proliferation, migration, and tube formation.[9][10][13][14]

Cellular Effects of NMM

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the inhibitory effects of NMM on ferrochelatase.

This assay is based on the chelation of a metal ion into a porphyrin substrate, leading to a change in fluorescence.

-

Principle: Ferrochelatase can utilize other divalent cations, such as cobalt (Co²⁺), and alternative porphyrin substrates, like deuteroporphyrin (B1211107). The incorporation of Co²⁺ into deuteroporphyrin results in a decrease in the fluorescence of the latter, which can be monitored over time.[11]

-

Reagents:

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 1% Triton X-100, 1 mM lauric acid.[15]

-

Substrate Solution: 50 µM deuteroporphyrin IX.[15]

-

Metal Ion Solution: 50 µM CoCl₂ (or Zn(II) acetate).[15]

-

Enzyme Preparation: Isolated mitochondria or purified ferrochelatase.

-

NMM Stock Solution: Dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

Prepare the enzyme sample by sonication in a suitable lysis buffer and centrifugation to remove debris.[15]

-

In a fluorometer cuvette, combine the assay buffer, enzyme preparation, and varying concentrations of NMM (or vehicle control).

-

Initiate the reaction by adding the deuteroporphyrin IX and CoCl₂ solutions.

-

Monitor the decrease in deuteroporphyrin fluorescence over time at an appropriate excitation and emission wavelength.

-

Calculate the initial reaction rates and determine the IC50 or Ki values for NMM.

-

This method quantifies the product of the enzymatic reaction using high-performance liquid chromatography.

-

Principle: The assay measures the formation of zinc-mesoporphyrin from the substrates zinc (Zn²⁺) and mesoporphyrin.[16][17] The product is then separated and quantified by HPLC with UV or fluorescence detection.[16][17]

-

Reagents:

-

Assay Buffer: As described above.

-

Substrate Solution: Mesoporphyrin IX.

-

Metal Ion Solution: Zn(II) acetate.

-

Enzyme Preparation: As described above.

-

NMM Stock Solution: As described above.

-

-

Procedure:

-

Set up reaction mixtures containing assay buffer, enzyme, substrates (mesoporphyrin IX and Zn(II) acetate), and different concentrations of NMM.

-

Incubate the reactions at 37°C for a defined period.

-

Stop the reaction (e.g., by adding an organic solvent).

-

Inject the samples into an HPLC system equipped with a suitable column (e.g., a C18 column).

-

Detect and quantify the zinc-mesoporphyrin peak using a UV or fluorescence detector.

-

Calculate the enzyme activity and the inhibitory effect of NMM.

-

Ferrochelatase Assay Workflows

Conclusion

N-methylmesoporphyrin is a highly specific and potent inhibitor of ferrochelatase, the terminal enzyme of the heme biosynthesis pathway. Its mechanism of action as a transition-state analogue provides a powerful tool for inducing acute heme deficiency in experimental settings. The resulting cellular consequences, including mitochondrial dysfunction, oxidative stress, and anti-angiogenic effects, highlight the critical role of heme in fundamental cellular processes. The experimental protocols detailed herein offer robust methods for quantifying the inhibitory effects of NMM and similar compounds, providing a foundation for further research into the therapeutic potential of targeting heme metabolism.

References

- 1. Inhibition of Heme Export and/or Heme Synthesis Potentiates Metformin Anti-Proliferative Effect on Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Ferrochelatase: Mapping the Intersection of Iron and Porphyrin Metabolism in the Mitochondria [frontiersin.org]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-Methyl Mesoporphyrin IX Inhibits Phycocyanin, but Not Chlorophyll Synthesis in Cyanidium caldarium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heme Synthesis Inhibition Blocks Angiogenesis via Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Measurement of ferrochelatase activity using a novel assay suggests that plastids are the major site of haem biosynthesis in both photosynthetic and non-photosynthetic cells of pea (Pisum sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Inhibits Phycocyanin, but Not Chlorophyll Synthesis in Cyanidium caldarium [pubmed.ncbi.nlm.nih.gov]

- 13. Heme Synthesis Inhibition Blocks Angiogenesis via Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Posttranslational stability of the heme biosynthetic enzyme ferrochelatase is dependent on iron availability and intact iron-sulfur cluster assembly machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of ferrochelatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of N-methyl mesoporphyrin IX with DNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the interaction of N-methyl mesoporphyrin IX (NMM) with DNA. It delves into the molecular basis of this interaction, quantitative binding parameters, detailed experimental methodologies, and the downstream cellular consequences, offering valuable insights for research and therapeutic development.

Core Principles of NMM-DNA Interaction

This compound is a porphyrin derivative that exhibits a remarkable and highly specific affinity for a particular non-canonical DNA structure known as the G-quadruplex (GQ).[1][2] G-quadruplexes are four-stranded structures formed in guanine-rich regions of DNA and are implicated in various cellular processes, including the regulation of gene expression and the maintenance of telomere integrity.[1] The interaction between NMM and DNA is primarily characterized by the following principles:

-

High Selectivity for G-Quadruplexes: NMM demonstrates exceptional selectivity for G-quadruplex DNA over other nucleic acid structures such as single-stranded DNA (ssDNA), double-stranded DNA (dsDNA), and i-motifs.[3][4] This specificity makes NMM an invaluable tool for the detection and study of G-quadruplexes.

-

Preference for Parallel Topology: Among the various G-quadruplex topologies (parallel, antiparallel, and hybrid), NMM exhibits a strong binding preference for the parallel conformation.[1][3][5] Its affinity for antiparallel structures is significantly lower.[1]

-

End-Stacking Binding Mode: The primary mode of interaction between NMM and G-quadruplexes is through end-stacking, where the planar porphyrin ring of NMM stacks onto the terminal G-tetrad of the G-quadruplex.[6] The out-of-plane N-methyl group of NMM inserts into the central channel of the parallel G-quadruplex, a key feature that contributes to its selectivity.[7] The notion of NMM intercalating between the G-tetrads has been largely dismissed.

-

Conformational Induction and Stabilization: The binding of NMM can stabilize existing G-quadruplex structures.[8] Furthermore, in certain DNA sequences such as the human telomeric repeat, NMM can induce a conformational change from a hybrid or antiparallel topology to a more stable parallel structure, particularly in the presence of potassium ions.[5]

-

"Light-Up" Fluorescence Probe: NMM exhibits weak fluorescence in aqueous solution, but its fluorescence is significantly enhanced upon binding to G-quadruplexes, especially those with a parallel topology.[1][3] This "light-up" property makes it a highly effective fluorescent probe for detecting and quantifying G-quadruplex formation.[3]

Quantitative Data Presentation

The interaction of NMM with various G-quadruplex-forming DNA sequences has been quantified using several biophysical techniques. The following tables summarize the key binding and thermodynamic parameters reported in the literature.

Table 1: Binding Affinity of NMM for Various G-Quadruplex DNA Sequences

| DNA Sequence (Origin) | Topology | Method | Binding Constant (Ka) (M⁻¹) | Dissociation Constant (Kd) (µM) | Reference(s) |

| Tel22 (Human Telomere) | Hybrid (induces parallel) | UV-Vis, CD | ~1.0 x 10⁵ | ~10 | [1][5] |

| c-MYC (Oncogene Promoter) | Parallel | Fluorescence Quenching | ~1.0 x 10⁷ | ~0.1 | [1][9] |

| VEGF (Oncogene Promoter) | Parallel | Fluorescence Titration | >2.0 x 10⁶ | <0.5 | [2] |

| G4TERT (hTERT Promoter) | Parallel | Fluorescence Titration | >2.0 x 10⁶ | <0.5 | [2] |

| THM | Parallel | Fluorescence Titration | ~5.0 x 10⁷ | ~0.02 | [2] |

| T4GnT4 (n=4 or 8) | Parallel | ITC | ~1.5 x 10⁶ | ~0.67 | [2] |

| G4T4G4 dimer | Antiparallel | ITC | ~1.3 x 10⁷ | ~0.077 | [2] |

| SLC (SLC2A1 Promoter) | Hybrid LH/RH | X-ray Crystallography | 15 µM⁻¹ (Ka) | ~0.067 | [10][11] |

Table 2: Thermodynamic Parameters of NMM-G-Quadruplex Interaction

| DNA Sequence | Method | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) | Gibbs Free Energy Change (ΔG) (kcal/mol) | Heat Capacity Change (ΔCp) (cal/mol·K) | Reference(s) |

| Tel22 | Biochemical Data Analysis | Favorable (Hydrophobic) | Favorable (Hydrophobic) | - | Not Determined | [7] |

| ILPR | ITC (Insulin-GQ interaction) | Varies with temperature | Varies with temperature | - | Large and Negative | [12] |

| c-MYC | ITC (TMPyP4-GQ interaction) | -0.2 to -13.7 | - | - | Not Determined | [13] |

Note: Direct and comprehensive thermodynamic data for NMM binding to various G-quadruplexes from Isothermal Titration Calorimetry (ITC) is limited in the searched literature. The binding is suggested to be primarily driven by hydrophobic interactions rather than electrostatic forces.[7] The data for ILPR and c-MYC with other molecules are included to provide context on the thermodynamic parameters of ligand-G-quadruplex interactions.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of NMM with G-quadruplex DNA.

UV-Visible (UV-Vis) Spectroscopy Titration

This method is used to determine the binding affinity and stoichiometry of the NMM-DNA interaction by monitoring changes in the absorbance spectrum of NMM upon DNA addition.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of NMM (e.g., 1 mM in water or a suitable buffer). Determine the precise concentration using the extinction coefficient at 379 nm (ε = 1.45 x 10⁵ M⁻¹cm⁻¹).[1]

-

Prepare a stock solution of the G-quadruplex-forming oligonucleotide in the desired buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

-

Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

-

Titration:

-

Place a fixed concentration of NMM (e.g., 2-5 µM) in a 1 cm path-length quartz cuvette.

-

Record the initial UV-Vis spectrum of NMM from approximately 350 nm to 450 nm.

-

Incrementally add small aliquots of the annealed G-quadruplex DNA solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the UV-Vis spectrum.

-

-

Data Analysis:

-

Monitor the changes in the Soret band of NMM (around 379 nm). Binding to G-quadruplexes typically causes a red shift (bathochromic shift) of 17-20 nm and a change in absorbance intensity (hypochromicity or hyperchromicity).[1][5]

-

Plot the change in absorbance at a specific wavelength (e.g., the peak of the complex) as a function of the DNA concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model) to determine the binding constant (Ka).[5]

-

Fluorescence Spectroscopy

This technique leverages the "light-up" property of NMM to study its binding to G-quadruplexes.

Protocol:

-

Preparation of Solutions:

-

Prepare solutions of NMM and annealed G-quadruplex DNA as described for UV-Vis spectroscopy.

-

-

Fluorescence Measurements:

-

In a fluorescence cuvette, place a dilute solution of NMM (e.g., 0.1-1 µM) in the desired buffer.

-

Set the excitation wavelength to approximately 399 nm (the absorption maximum of the NMM-GQ complex).[1]

-

Record the fluorescence emission spectrum from approximately 580 nm to 700 nm. The emission maximum is typically around 610-614 nm.[1]

-

Titrate the NMM solution with increasing concentrations of the annealed G-quadruplex DNA, recording the fluorescence spectrum after each addition and equilibration.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.

-

Fit the data to a binding equation to calculate the binding affinity.

-

The fluorescence enhancement can be calculated as the ratio of the fluorescence intensity of NMM in the presence of saturating amounts of G-quadruplex DNA to that of NMM alone.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor changes in the secondary structure of the DNA upon NMM binding and can provide evidence for NMM-induced conformational changes.

Protocol:

-

Sample Preparation:

-

Prepare a solution of the annealed G-quadruplex DNA (e.g., 5-10 µM) in the appropriate buffer in a CD-compatible cuvette (typically 1 cm or 0.1 cm path length).

-

Record the baseline CD spectrum of the buffer.

-

Record the CD spectrum of the DNA alone from approximately 220 nm to 320 nm.

-

-

Titration with NMM:

-

Add aliquots of a concentrated NMM stock solution to the DNA sample.

-

After each addition, mix and equilibrate, then record the CD spectrum.

-

-

Data Analysis:

-

Subtract the buffer baseline from all spectra.

-

Analyze the changes in the CD signal. A parallel G-quadruplex typically shows a positive peak around 264 nm and a negative peak around 240 nm. An antiparallel structure often has a positive peak around 295 nm.[14] Changes in these peaks indicate a conformational transition.

-

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This high-throughput assay is used to assess the ability of NMM to stabilize G-quadruplex structures.

Protocol:

-

Probe Design and Preparation:

-

Use a G-quadruplex-forming oligonucleotide labeled at the 5' and 3' ends with a FRET pair (e.g., FAM as the donor and TAMRA as the acceptor).[15]

-

Prepare a solution of the labeled oligonucleotide in the desired buffer.

-

-

Melting Experiment:

-

In a real-time PCR instrument or a fluorometer with temperature control, prepare samples containing the FRET-labeled oligonucleotide with and without NMM.

-

Heat the samples from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) in small increments, recording the fluorescence of the donor at each step.

-

-

Data Analysis:

-

As the temperature increases, the G-quadruplex unfolds, separating the FRET pair and leading to an increase in donor fluorescence.

-

Plot the normalized fluorescence as a function of temperature to generate a melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded.

-

An increase in the Tm in the presence of NMM indicates stabilization of the G-quadruplex structure. The difference in Tm (ΔTm) is a measure of the stabilization effect.

-

Downstream Cellular Consequences and Signaling Pathways